molecular formula C20H27ClN2O B11776116 4-(Aminomethyl)-N,N-dibenzyltetrahydro-2H-pyran-4-amine hydrochloride

4-(Aminomethyl)-N,N-dibenzyltetrahydro-2H-pyran-4-amine hydrochloride

Cat. No.: B11776116
M. Wt: 346.9 g/mol
InChI Key: AVPSUWJBBWWFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-N,N-dibenzyltetrahydro-2H-pyran-4-amine hydrochloride is a synthetic organic compound with a complex structure. It is characterized by the presence of an aminomethyl group attached to a tetrahydro-2H-pyran ring, which is further substituted with two benzyl groups. This compound is often used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-N,N-dibenzyltetrahydro-2H-pyran-4-amine hydrochloride typically involves multiple steps. One common method includes the reaction of tetrahydro-2H-pyran with benzylamine under specific conditions to introduce the benzyl groups. This is followed by the introduction of the aminomethyl group through a series of reactions involving intermediates such as imines or amines. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can improve yield and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-N,N-dibenzyltetrahydro-2H-pyran-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(Aminomethyl)-N,N-dibenzyltetrahydro-2H-pyran-4-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-N,N-dibenzyltetrahydro-2H-pyran-4-amine hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The benzyl groups may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzonitrile hydrochloride
  • 4-(Aminomethyl)benzoic acid
  • N,N-Dibenzylamine

Uniqueness

4-(Aminomethyl)-N,N-dibenzyltetrahydro-2H-pyran-4-amine hydrochloride is unique due to its tetrahydro-2H-pyran ring structure, which imparts specific chemical properties and reactivity. The presence of both aminomethyl and benzyl groups allows for diverse chemical modifications and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H27ClN2O

Molecular Weight

346.9 g/mol

IUPAC Name

4-(aminomethyl)-N,N-dibenzyloxan-4-amine;hydrochloride

InChI

InChI=1S/C20H26N2O.ClH/c21-17-20(11-13-23-14-12-20)22(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19;/h1-10H,11-17,21H2;1H

InChI Key

AVPSUWJBBWWFRT-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CN)N(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl

Origin of Product

United States

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